methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate
Description
Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate is a synthetic organic compound featuring a purine core linked via a sulfanylmethyl (–S–CH2–) bridge to a methyl benzoate group. The methyl benzoate group contributes to the compound’s lipophilicity, influencing its pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-(7H-purin-6-ylsulfanylmethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-20-14(19)10-4-2-9(3-5-10)6-21-13-11-12(16-7-15-11)17-8-18-13/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVRHYFVZDKTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 6-mercaptopurine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the purine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in drug development. Purine derivatives are known for their biological significance, especially in nucleic acid metabolism and cellular signaling pathways. Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate may exhibit:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Properties : Research indicates that purine derivatives can interfere with cancer cell proliferation and induce apoptosis through various mechanisms.
Biological Studies
In biological research, this compound is studied for its interactions with enzymes and receptors. Its unique structure allows it to serve as a substrate or inhibitor in biochemical assays:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism, which could be relevant for developing treatments for diseases related to nucleotide imbalances.
- Receptor Modulation : Investigations into how this compound interacts with specific receptors could lead to insights into its role in cellular signaling pathways.
Industrial Applications
The compound's unique properties make it valuable in the synthesis of specialty chemicals. It can be used as an intermediate in the production of more complex molecules, which are essential in various industries, including pharmaceuticals and agrochemicals.
Case Study 1: Antiviral Research
A study exploring the antiviral properties of purine derivatives found that compounds similar to this compound exhibited significant activity against certain viruses. The mechanism involved the inhibition of viral polymerases, thereby preventing viral replication.
Case Study 2: Cancer Cell Proliferation
Research conducted on the effects of methylated purines on cancer cell lines demonstrated that this compound could reduce cell viability by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapeutics.
Mechanism of Action
The mechanism of action of methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate is not well-defined. it is believed to interact with various molecular targets, including enzymes and receptors, through its purine moiety. The sulfur atom in the purine ring may also play a role in its biological activity by forming disulfide bonds or undergoing redox reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline Series
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its derivatives (C2–C7, ) share the methyl benzoate moiety but differ in their heterocyclic cores (quinoline vs. purine) and substituents (e.g., halogens, methoxy, trifluoromethyl). Key differences include:
- Core Heterocycle: Quinoline derivatives (C1–C7) exhibit planar aromatic systems, whereas the purine core in the target compound introduces additional hydrogen-bonding sites (N–H groups) that may enhance interactions with biomolecules.
- Substituent Effects: Electron-withdrawing groups (e.g., –Br in C2, –Cl in C3) in the quinoline series increase polarity and may improve binding affinity to hydrophobic enzyme pockets. In contrast, the purine’s sulfur atom (in the sulfanylmethyl group) could modulate redox activity or metal coordination .
Table 1: Comparison of Quinoline-Based Analogues and Purine Derivative
*Calculated based on molecular formula.
Benzoate Esters with Varied Linkers
The synthesis of intermediates such as methyl 4-((2-formylphenoxy)methyl)benzoate (B) and related compounds () highlights alternative strategies for functionalizing the benzoate group. Unlike the target compound’s sulfanylmethyl bridge, these derivatives employ ether (–O–) or phenoxy (–O–C6H4–) linkers, which:
- Reduce Flexibility : Ether linkers restrict conformational freedom compared to the –S–CH2– group.
- Alter Reactivity: Phenoxy groups may participate in π-π stacking interactions, whereas sulfur atoms in the target compound could engage in disulfide bond formation or nucleophilic substitution .
Purine-Based Analogues
The compound methyl 4-{[3-(4-methylphenyl)-2,6-dioxo-1-(prop-2-en-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]methyl}benzoate () shares the purine-benzoate framework but includes a tetrahydro-purinone core and an allyl substituent. Key distinctions include:
- Oxidation State: The dihydroxy purinone in may exhibit different hydrogen-bonding profiles compared to the 7H-purine system.
Table 2: Comparison of Purine-Based Analogues
Biological Activity
Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a purine ring system linked to a benzoate moiety. This structure is significant because purines are fundamental components of nucleic acids and participate in various biochemical processes. The presence of the benzoate ester group enhances the compound's lipophilicity, potentially influencing its pharmacokinetics and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that play critical roles in inflammatory pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins.
- Receptor Modulation : It is hypothesized that the compound may modulate receptor activity, particularly those involved in cellular signaling pathways related to inflammation and cancer progression .
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress within cells.
Anti-inflammatory Properties
Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to reduce the production of inflammatory mediators in cell cultures, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Anticancer Effects
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. This makes it a candidate for further development as an anticancer agent.
Study on Enzyme Inhibition
In a study examining the inhibitory effects on COX enzymes, this compound was found to significantly reduce COX-2 activity in vitro. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of potency compared to established NSAIDs.
Antioxidant Activity Analysis
Another research effort assessed the antioxidant capabilities of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that this compound exhibited a scavenging effect comparable to that of vitamin C at similar concentrations.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
